molecular formula C10H14N4O2S B8481137 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide

2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide

Cat. No.: B8481137
M. Wt: 254.31 g/mol
InChI Key: HNCGYCBKXWJOQH-UHFFFAOYSA-N
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Description

2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, methylcyclopropylamine, and methylsulfinyl reagents. Common synthetic routes may involve:

    Nucleophilic substitution: Introduction of the methylcyclopropylamino group to the pyrimidine ring.

    Oxidation: Conversion of a methylsulfanyl group to a methylsulfinyl group.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the methylsulfinyl group to a sulfone.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylsulfinyl)pyrimidine-5-carboxamide
  • 2-(Cyclopropylamino)-4-(methylsulfinyl)pyrimidine-5-carboxamide
  • 2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide

Uniqueness

2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide is unique due to the presence of both the methylcyclopropylamino and methylsulfinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide

InChI

InChI=1S/C10H14N4O2S/c1-10(3-4-10)14-9-12-5-6(7(11)15)8(13-9)17(2)16/h5H,3-4H2,1-2H3,(H2,11,15)(H,12,13,14)

InChI Key

HNCGYCBKXWJOQH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC2=NC=C(C(=N2)S(=O)C)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-(1-methylcyclopropylamino)-4-(methylthio)-pyrimidine-5-carboxamide (305 mg, 1.280 mmol) in chloroform (25.6 mL) was added portionwise 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (502 mg, 1.920 mmol). The resulting pale yellow solution was stirred at ambient temperature overnight. The reaction solution was concentrated under reduced pressure to give crude product as a white solid. Ethyl acetate (10 mL) was added and the slurry was stirred at room temperature for 1 h, filtered, washed with ethyl acetate, and dried in a vacuum oven for a few hours to afford 2-(1-methylcyclopropylamino)-4-(methylsulfinyl)pyrimidine-5-carboxamide (242 mg, 0.952 mmol, 74.4% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.35-8.90 (m, 2H), 7.88-8.14 (m, 1H), 7.28-7.59 (m, 1H), 2.74 (s, 3H), 1.32-1.46 (m, 3H), 0.68-0.84 (m, 2H), 0.50-0.70 (m, 2H). MS (ESI) m/z 255.0 [M+1]+.
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
25.6 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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